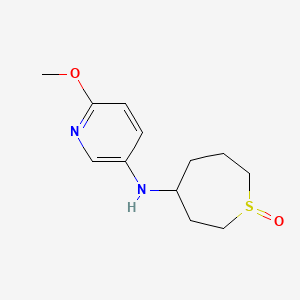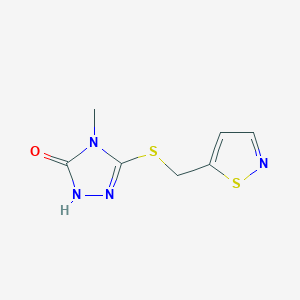![molecular formula C11H16N2O3S B6983809 5-Methyl-2-[(1-methylsulfonylazetidin-3-yl)methoxy]pyridine](/img/structure/B6983809.png)
5-Methyl-2-[(1-methylsulfonylazetidin-3-yl)methoxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-[(1-methylsulfonylazetidin-3-yl)methoxy]pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methyl group and a methoxy group linked to a methylsulfonylazetidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(1-methylsulfonylazetidin-3-yl)methoxy]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Sulfonylation: The azetidine ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Pyridine Substitution: The final step involves the substitution of the pyridine ring with the azetidine moiety. This can be achieved through a nucleophilic substitution reaction using a suitable leaving group on the pyridine ring, such as a halide, and the azetidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
5-Methyl-2-[(1-methylsulfonylazetidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives and nucleophiles such as azetidine intermediates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学研究应用
5-Methyl-2-[(1-methylsulfonylazetidin-3-yl)methoxy]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is investigated for its use in various industrial processes, including catalysis and chemical synthesis.
作用机制
The mechanism of action of 5-Methyl-2-[(1-methylsulfonylazetidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
相似化合物的比较
Similar Compounds
2-Methoxy-5-methylpyridine: A structurally similar compound with a methoxy and methyl group on the pyridine ring but lacking the azetidine moiety.
5-Methyl-2-(methoxymethyl)pyridine: Another similar compound with a methoxymethyl group on the pyridine ring but without the sulfonylazetidine group.
Uniqueness
5-Methyl-2-[(1-methylsulfonylazetidin-3-yl)methoxy]pyridine is unique due to the presence of the methylsulfonylazetidine moiety, which imparts distinct chemical and biological properties
属性
IUPAC Name |
5-methyl-2-[(1-methylsulfonylazetidin-3-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9-3-4-11(12-5-9)16-8-10-6-13(7-10)17(2,14)15/h3-5,10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUWGXZDUROFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl N-methyl-N-[[4-[(3-propan-2-yloxyazetidine-1-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B6983732.png)
![N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide](/img/structure/B6983740.png)
![3-Ethyl-1-methyl-4-[(3-propan-2-yloxyazetidin-1-yl)methyl]pyrazole](/img/structure/B6983750.png)
![N-[1-(2-methoxyethyl)pyrazol-3-yl]-3-propan-2-yloxyazetidine-1-carboxamide](/img/structure/B6983758.png)
![N-[1-[(3-fluoro-4-hydroxyphenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B6983761.png)
![Ethyl 5-[(3-propan-2-yloxyazetidin-1-yl)methyl]furan-2-carboxylate](/img/structure/B6983768.png)
![1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide](/img/structure/B6983771.png)
![1-[1-(2-Methylcyclopropyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6983772.png)


![tert-butyl N-[1-[1-[(3-methyl-1,2-oxazol-5-yl)methylamino]ethyl]cyclopropyl]carbamate](/img/structure/B6983803.png)
![2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B6983806.png)

![N-[(1-methylsulfonylazetidin-3-yl)methoxy]-4-phenylbutanamide](/img/structure/B6983830.png)
